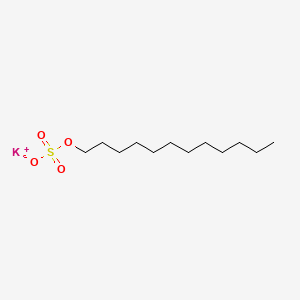

Potassium lauryl sulfate

描述

Potassium lauryl sulfate, also known as potassium dodecyl sulfate, is an anionic surfactant commonly used in various cleaning and personal care products. It is similar to sodium lauryl sulfate but contains a potassium ion, which enhances its cleansing properties. This compound is known for its ability to lower the surface tension of water, making it an effective detergent and emulsifier .

准备方法

Synthetic Routes and Reaction Conditions: Potassium lauryl sulfate is typically synthesized through the sulfation of lauryl alcohol (dodecanol) followed by neutralization with potassium hydroxide. The general reaction can be summarized as follows:

- Lauryl alcohol reacts with sulfur trioxide to form lauryl sulfate.

Sulfation: C12H25OH+SO3→C12H25OSO3H

The lauryl sulfate is then neutralized with potassium hydroxide to produce this compound.Neutralization: C12H25OSO3H+KOH→C12H25OSO3K+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where lauryl alcohol is first sulfated using sulfur trioxide gas in a falling film reactor. The resulting lauryl sulfate is then neutralized with a potassium hydroxide solution in a continuous stirred-tank reactor. The product is then purified and dried to obtain the final compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It is less commonly involved in reduction reactions due to its stable sulfate group.

Substitution: The sulfate group can be substituted in reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the lauryl chain.

Substitution: Products where the sulfate group is replaced by other functional groups.

科学研究应用

Chemical and Laboratory Applications

Surfactant in Chemical Reactions:

Potassium lauryl sulfate serves as a surfactant in numerous chemical processes. It enhances solubility and emulsification, facilitating reactions that require the mixing of hydrophobic and hydrophilic substances. This property is crucial in synthetic organic chemistry and formulation science.

Cell Lysis:

In biological research, this compound is employed in cell lysis buffers to disrupt cell membranes, allowing for the release of cellular contents. This application is particularly important in molecular biology for DNA and RNA extraction processes .

Electrophoresis:

Similar to sodium dodecyl sulfate, this compound is used in sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE). It helps denature proteins by disrupting non-covalent bonds, ensuring that proteins can be separated based solely on their size during electrophoresis .

Pharmaceutical Applications

Topical Formulations:

In the pharmaceutical industry, this compound functions as an excipient in topical medications. Its surfactant properties improve the solubility of active ingredients in creams and ointments, enhancing their effectiveness .

Emulsifier:

this compound is utilized as an emulsifier in liquid dispersions and formulations such as lotions and gels. It aids in stabilizing emulsions by reducing surface tension between oil and water phases .

Oral Care Products:

In oral care formulations like toothpaste, this compound acts as a foaming agent and cleansing agent. However, studies have shown that its use can lead to irritation in some individuals, prompting the development of SLS-free alternatives .

Cosmetic Applications

Cleansing Agent:

this compound is commonly found in shampoos, shower gels, and soaps due to its ability to effectively remove dirt and oil from skin and hair. Its surfactant properties allow for the formation of micelles that encapsulate oils and impurities for easy rinsing .

Emulsifying Agent:

In cosmetic formulations, it helps create stable emulsions by allowing oil and water to mix effectively. This functionality is essential for products like creams and lotions where a smooth texture is desired .

Industrial Applications

Detergents:

this compound is a key ingredient in household cleaning products, including laundry detergents and dishwashing liquids. Its surfactant properties contribute to effective cleaning by reducing surface tension and allowing for better penetration into stains .

Foaming Agent:

It is also used as a foaming agent in various industrial applications, including metal processing and electroplating. The ability to generate stable foams aids in processes such as cleaning metal surfaces or during the application of coatings .

Case Study 1: Oral Care Products

A systematic review evaluated the effects of this compound-containing toothpaste on patients with recurrent aphthous stomatitis (mouth ulcers). The study found that patients using SLS-free toothpaste experienced significantly reduced ulcer duration and pain compared to those using SLS-containing products .

Case Study 2: Protein Analysis Using SDS-PAGE

In a laboratory setting, researchers utilized this compound to prepare protein samples for SDS-PAGE analysis. The compound effectively denatured proteins, allowing for clear separation based on molecular weight. This application highlights its importance in biochemical research for analyzing protein structure and function .

作用机制

Potassium lauryl sulfate exerts its effects primarily through its surfactant properties. As an amphiphilic molecule, it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This allows it to align at the interface between water and oils, reducing surface tension and enabling the formation of micelles. These micelles trap and emulsify oils and dirt, allowing them to be washed away. Additionally, this compound can disrupt cell membranes, leading to cell lysis .

相似化合物的比较

Sodium lauryl sulfate: Similar in structure but contains a sodium ion instead of potassium. It is widely used in personal care products but can be more irritating to the skin.

Ammonium lauryl sulfate: Contains an ammonium ion and is used in similar applications but is considered milder than sodium lauryl sulfate.

Sodium lauroyl sarcosinate: A milder surfactant derived from sarcosine, often used in products for sensitive skin.

Uniqueness: Potassium lauryl sulfate is unique due to the presence of the potassium ion, which enhances its cleansing action compared to sodium lauryl sulfate. It is also less irritating to the skin, making it suitable for use in personal care products where gentleness is desired .

生物活性

Potassium lauryl sulfate (KLS), a surfactant and cleansing agent, is widely utilized in various industries, including cosmetics and pharmaceuticals. Its biological activity is significant due to its interactions with biological membranes, potential toxicity, and antimicrobial properties. This article provides a comprehensive overview of KLS's biological activity, supported by research findings, case studies, and data tables.

KLS is an anionic surfactant characterized by its amphiphilic nature, allowing it to reduce surface tension in aqueous solutions. This property facilitates the solubilization of oils and fats, enhancing cleaning efficacy. The mechanism of action involves disrupting lipid bilayers of cell membranes, which can lead to cell lysis and death in microorganisms.

| Property | Value |

|---|---|

| Molecular Formula | C12H25K O4S |

| Molecular Weight | 288.38 g/mol |

| Solubility | Soluble in water |

| pH (1% solution) | 6-8 |

Acute Toxicity

Studies indicate that KLS exhibits moderate acute toxicity. The oral median lethal dose (LD50) for sodium lauryl sulfate (SLS), a closely related compound, ranges from 977 to 1427 mg/kg in rats. Clinical signs of toxicity include diarrhea, reduced activity, and labored breathing .

In dermal exposure studies, KLS has shown limited skin penetration. For instance, only 0.35% of a 14C-labeled dose was absorbed through guinea pig skin after extensive rubbing . This suggests that while KLS can irritate the skin, systemic absorption is minimal.

Chronic Toxicity

Long-term studies have revealed that chronic exposure to KLS can lead to increased liver weights in animal models without significant histopathological changes. A study involving dietary administration of SLS at various concentrations over two years showed no gross abnormalities but indicated potential liver enlargement at higher doses .

Biological Effects on Skin

KLS is known to cause skin irritation and disrupt the skin barrier function. Research has demonstrated that KLS penetrates the epidermis and increases reactive oxygen species (ROS) generation within keratinocytes, leading to inflammatory responses .

Table 2: Effects of KLS on Skin Cells

| Study Type | Findings |

|---|---|

| In vitro (HaCaT cells) | Increased ROS levels and IL-1α secretion |

| In vivo (hairless rats) | Significant penetration depth (5-6 mm) observed |

| Chronic exposure | Induction of rough skin due to barrier disruption |

Antimicrobial Activity

KLS possesses antimicrobial properties against a variety of pathogens. It has been shown to effectively inhibit both enveloped and non-enveloped viruses by disrupting their lipid membranes . In laboratory settings, KLS demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of KLS in dental products, patients using SLS-containing toothpaste reported more severe oral lesions compared to those using SLS-free alternatives. This highlights the dual nature of KLS; while it serves as an effective antimicrobial agent, it can also exacerbate mucosal irritation in sensitive individuals .

属性

IUPAC Name |

potassium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQDVAFWWYYXHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-41-7 (Parent) | |

| Record name | Potassium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40884104 | |

| Record name | Sulfuric acid, monododecyl ester, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4706-78-9 | |

| Record name | Potassium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monododecyl ester, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS6855FO7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。